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molecular formula C16H14N2 B098320 1-Methyl-3,5-diphenylpyrazole CAS No. 19311-79-6

1-Methyl-3,5-diphenylpyrazole

Cat. No. B098320
M. Wt: 234.29 g/mol
InChI Key: SVDTUJAQNAQGGW-UHFFFAOYSA-N
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Patent
US04162913

Procedure details

375 Grams (1.6 moles) of 1-methyl-3,5-diphenylpyrazole is dissolved in 1850 ml. of dry xylene and heated to 60° C. 208.13 Grams (1.65 moles) of dimethyl sulfate in 150 ml. of dry xylene is then added and the temperature of the reaction mixture raised to 105° C. to 110° C. and maintained there for 7.5 hours. The mixture is allowed to cool and then filtered. A brown solid is recovered, washed with xylene and then dry acetone to give the product in 88% yield, having a melting point of 155° C. to 157° C.
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
1.65 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:3]1.[S:19]([O:24]C)([O:22][CH3:23])(=[O:21])=[O:20]>C1(C)C(C)=CC=CC=1>[CH3:23][O:22][S:19]([O-:24])(=[O:21])=[O:20].[CH3:1][N+:2]1[N:3]([CH3:23])[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.6 mol
Type
reactant
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1.65 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture raised to 105° C. to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for 7.5 hours
Duration
7.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
A brown solid is recovered
WASH
Type
WASH
Details
washed with xylene
CUSTOM
Type
CUSTOM
Details
dry acetone to give the product in 88% yield

Outcomes

Product
Name
Type
Smiles
COS(=O)(=O)[O-].C[N+]=1N(C(=CC1C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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